molecular formula C26H20N4O5 B11548588 2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11548588
M. Wt: 468.5 g/mol
InChI Key: AOIBSIYFXDLBGZ-LQKURTRISA-N
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Description

2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a naphthalene ring, an amide linkage, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate can be achieved through a multi-step process:

    Formation of Naphthalen-1-YL amine: Naphthalene is nitrated to form nitronaphthalene, which is then reduced to naphthalen-1-YL amine.

    Acylation: Naphthalen-1-YL amine is acylated with chloroacetyl chloride to form 2-[(Naphthalen-1-YL)amino]acetamide.

    Schiff Base Formation: The acetamide derivative is reacted with 2-formylphenyl 4-nitrobenzoate under acidic conditions to form the Schiff base, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.

    Reduction: The nitro group can be reduced to an amine group, forming 4-aminobenzoate derivatives.

    Substitution: The amide and ester linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: 4-aminobenzoate derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used to link biomolecules for studying protein interactions and functions.

    Fluorescent Probes: The naphthalene ring can be used in the design of fluorescent probes for imaging applications.

Medicine

    Drug Development: Potential use as a scaffold for designing new therapeutic agents.

    Antimicrobial Agents: The nitrobenzoate moiety may impart antimicrobial properties.

Industry

    Materials Science: Used in the synthesis of polymers and advanced materials.

    Dyes and Pigments: The compound’s structure can be modified to produce various dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, affecting gene expression. The nitrobenzoate moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate: Similar structure but with the naphthalene ring in a different position.

    2-[(E)-({2-[(Phenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to the combination of its naphthalene ring, amide linkage, and nitrobenzoate ester. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

[2-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H20N4O5/c31-25(17-27-23-10-5-8-18-6-1-3-9-22(18)23)29-28-16-20-7-2-4-11-24(20)35-26(32)19-12-14-21(15-13-19)30(33)34/h1-16,27H,17H2,(H,29,31)/b28-16+

InChI Key

AOIBSIYFXDLBGZ-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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